2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
Description
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is a synthetic organic compound characterized by a hybrid structure combining a 3-methoxybenzoate ester and a 3-chlorobenzyl-substituted urea-like moiety. The molecule features:
- Ester linkage: Connects the 3-methoxybenzoate group to the 2-oxoethyl backbone.
- Urea-derived motif: The 3-chlorobenzylamino group attached to the carbonyl via a nitrogen atom.
- Substituents: A 3-chloro-benzyl group (electron-withdrawing) and a 3-methoxybenzoate (electron-donating methoxy group).
The presence of both lipophilic (chlorobenzyl) and polar (methoxy, ester) groups may influence solubility and bioavailability, making it a candidate for drug design or pesticide development .
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOVSLDCNHHCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the following steps:
Formation of 3-Chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.
Esterification: The 3-chlorobenzylamine is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Synthesis and Production
The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves:
- Formation of 3-Chlorobenzylamine : Achieved through the reduction of 3-chlorobenzonitrile.
- Esterification : The reaction of 3-chlorobenzylamine with 3-methoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to new drug candidates targeting various diseases. For example:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Similar Chlorinated Compounds | Escherichia coli | Significant |
Biological Studies
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can act as a probe or ligand in biochemical assays, allowing researchers to study enzyme interactions and receptor binding. Its ability to inhibit or modulate various biochemical pathways makes it valuable in understanding metabolic processes.
Materials Science
The compound can be utilized in developing novel materials with specific properties. Its unique chemical structure allows for the exploration of new applications in polymer chemistry and nanotechnology.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial properties of chlorinated compounds similar to this one. The research demonstrated that these compounds could disrupt bacterial cell membranes, leading to enhanced efficacy against resistant strains.
- Biochemical Pathway Modulation : Another research project investigated the interactions of this compound with specific enzymes involved in metabolic pathways. Results indicated potential inhibition effects that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Heterocyclic and Urea Derivatives
Key analogs identified include:
Key Observations:
Substituent Effects on Lipophilicity: The 3-chlorobenzyl group in the target compound enhances lipophilicity compared to the 3-fluorophenyl group in AZD1152, which may improve membrane permeability but reduce aqueous solubility .
Electronic Effects: The 3-methoxy group in the target compound is electron-donating, stabilizing the ester linkage against hydrolysis relative to 3-amino-4-chloro substituents in analogs, which introduce electron-withdrawing effects .
Synthetic Routes :
Functional Group Comparison with Sulfonylurea Herbicides
Key Differences:
- Triazine vs. Benzyl Groups : Sulfonylureas rely on triazine rings for herbicidal activity, whereas the target compound’s benzyl group may favor interactions with mammalian targets .
- Stability : The methoxy group in the target compound may confer greater hydrolytic stability compared to sulfonylureas, which are designed for controlled degradation in agricultural settings .
Pharmacokinetic and Bioactivity Considerations
- Molecular Weight : The target compound (~348.8 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike larger radiopharmaceuticals (e.g., PLUVICTO® at 1216.06 g/mol), which require specialized delivery mechanisms .
Biological Activity
2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure includes a 3-chlorobenzylamino group and a methoxybenzoate moiety, which contribute to its chemical properties and biological interactions.
The compound has the following IUPAC name: 2-[(3-chlorophenyl)methylamino]-2-oxoethyl 3-methoxybenzoate . Its molecular formula is , and it has a molecular weight of 345.77 g/mol. The presence of the chlorine atom in the chlorobenzyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, although detailed mechanisms remain to be fully elucidated. The compound's structural features suggest potential interactions with enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that chlorinated aromatic compounds can enhance antimicrobial efficacy due to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate | Staphylococcus aureus | Moderate |
| Similar Chlorinated Compounds | Escherichia coli | Significant |
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of chlorinated benzyl derivatives reported that certain compounds showed comparable activity to standard antibiotics like ampicillin against resistant strains of bacteria, indicating the potential utility of such compounds in clinical settings .
- Anticancer Properties : Another investigation highlighted that derivatives related to this compound exhibited cytotoxic effects on various cancer cell lines, demonstrating significant IC50 values, which indicate effective inhibition at low concentrations .
Q & A
Q. Basic Analytical Techniques
- NMR Spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm, singlet in H NMR) and the carbonyl resonance of the oxoethyl moiety (δ ~170 ppm in C NMR). Aromatic protons from the 3-chlorobenzyl group appear as multiplets between δ 7.2–7.6 ppm .
- IR Spectroscopy : Stretching vibrations at ~1730 cm (ester C=O) and ~1650 cm (amide C=O) confirm functional groups .
- HPLC : Reverse-phase chromatography with methanol-water gradients (30% → 100% methanol) ensures >98% purity .
What crystallographic methods resolve structural ambiguities in this compound?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the dihedral angle between the chlorophenyl and methoxybenzoyl rings in related esters is ~85°, indicating steric hindrance . Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and iterative refinement cycles .
How is the biological activity of this compound evaluated, and what mechanisms are hypothesized?
Q. Advanced Biological Screening
- Enzyme Inhibition : Tyrosinase inhibition assays (IC determination) are performed using L-DOPA as a substrate, with UV-Vis monitoring at 475 nm. Competitive inhibition is suggested by Lineweaver-Burk plots .
- Cellular Uptake : Fluorescence-based glucose uptake assays (e.g., 2-NBDG) in cell lines (e.g., HepG2) assess metabolic activity, with dose-response curves (0.1–100 µM) .
How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) affect bioactivity?
Advanced Structure-Activity Relationship (SAR)
Replacing the 3-methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) enhances tyrosinase inhibition (IC reduced by ~40%) due to improved enzyme active-site binding . Conversely, bulkier substituents (e.g., tert-butyl) reduce solubility, limiting cellular uptake .
How can contradictory data in synthesis yields or bioactivity be resolved?
Advanced Data Contradiction Analysis
Discrepancies in yields (e.g., 67% vs. 88% for similar reactions ) often stem from solvent purity or recrystallization efficiency. For bioactivity, batch-to-batch variations in compound purity (>98% vs. ~95%) significantly impact IC values. Rigorous QC protocols (e.g., LC-MS for trace impurities) are critical .
What are the degradation pathways under oxidative or reductive conditions?
Q. Advanced Stability Studies
- Oxidation : Treatment with KCrO in HSO converts the oxoethyl group to a carboxylic acid, confirmed by loss of the ester C=O IR peak (~1730 cm) .
- Reduction : NaBH reduces the amide carbonyl to a hydroxyl group, altering NMR signals (δ ~4.5 ppm for -CHOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
